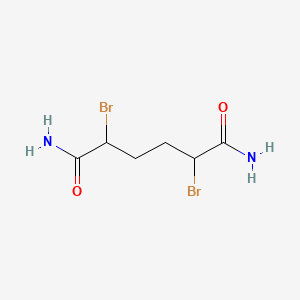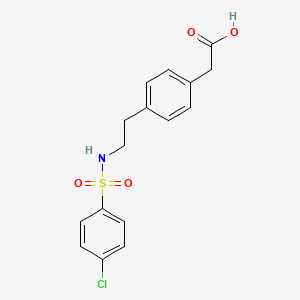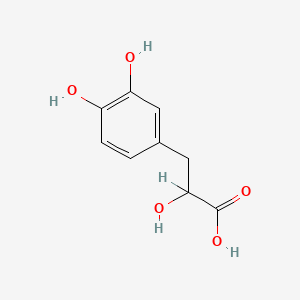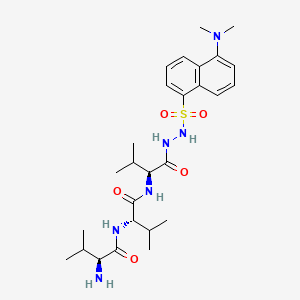
2,5-Dibromohexanediamide
Vue d'ensemble
Description
2,5-Dibromohexanediamide (DBHDA) is an alkylating agent that mildly converts cysteine to dehydroalanine (Dha) residues . It’s used as a reagent for synthetic biology, specifically for the conversion of cysteine to dehydroalanine in peptides or proteins .
Synthesis Analysis
DBHDA enables chemical mutagenesis, where dehydroalanine (DHA) can efficiently react with iodide building blocks to add various natural and unnatural side chains on proteins . This process is useful for the conversion of cysteine to DHA in peptides or proteins .Molecular Structure Analysis
The empirical formula of 2,5-Dibromohexanediamide is C6H10Br2N2O2 .Physical And Chemical Properties Analysis
DBHDA is an off-white solid with a molecular weight of 299.91 kDa . It is soluble in DMSO and DMF, and slightly soluble in methanol and H2O . It is stable at room temperature but should be stored at -20°C for long-term storage .Applications De Recherche Scientifique
Protein Modification
2,5-Dibromohexanediamide has been utilized as a reagent for converting cysteine to dehydroalanine (DHA) in peptides or proteins. This process is significant for chemical mutagenesis, allowing DHA to react with iodide building blocks to introduce various side chains into proteins, both natural and unnatural .
Organic Synthesis
This compound is also used in organic synthesis, specifically in a chromatography-free and chlorinated solvent-free preparation method. This approach is highlighted for its environmental benefits and efficiency .
Mécanisme D'action
Target of Action
The primary target of 2,5-Dibromohexanediamide is the cysteine residues in peptides or proteins . The compound interacts with these residues, enabling chemical mutagenesis .
Mode of Action
2,5-Dibromohexanediamide acts as a reagent for the conversion of cysteine to dehydroalanine (DHA) in peptides or proteins . This conversion enables DHA to efficiently react with iodide building blocks, adding various natural and unnatural side chains on proteins .
Biochemical Pathways
The action of 2,5-Dibromohexanediamide affects the ubiquitin conjugation cascade , a biochemical pathway that regulates protein function and governs a wide range of biological processes . This pathway involves the sequential orchestration of E1, E2, and E3 enzymes . The compound’s action on cysteine residues can influence this cascade, potentially altering the regulation of protein function .
Pharmacokinetics
The compound is known to be soluble in dmso , which may influence its absorption and distribution in biological systems
Result of Action
The action of 2,5-Dibromohexanediamide results in the modification of proteins through the addition of various side chains . This modification can alter the function of the proteins, potentially influencing cellular processes . In addition, other modifications such as phosphorylation, methylation, and glycosylation could be added through DHA .
Action Environment
The action of 2,5-Dibromohexanediamide can be influenced by the local protein microenvironment . The differential reactivity of the compound with cysteine residues can be exploited to introduce two orthogonal reactive handles onto the surface of a protein in a regioselective manner . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as protein structure and the presence of other chemical groups .
Safety and Hazards
Orientations Futures
DBHDA has been used in research to maintain the solubility of amyloidogenic proteins during chemical mutagenesis . It has also been used to introduce two orthogonal reactive handles onto the surface of a double cysteine mutant of superfolder green fluorescent protein in a regioselective manner . These studies suggest that DBHDA could have further applications in protein engineering and drug discovery .
Propriétés
IUPAC Name |
2,5-dibromohexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)Br)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313350 | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromohexanediamide | |
CAS RN |
99584-96-0 | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)

